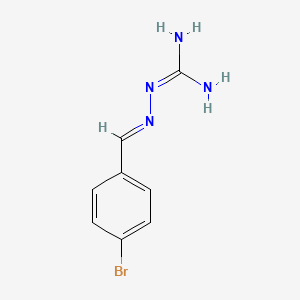

(2E)-2-(4-bromobenzylidene)hydrazinecarboximidamide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2E)-2-(4-Brombenzyliden)hydrazincarboximidamid beinhaltet typischerweise die Kondensationsreaktion zwischen 4-Brombenzaldehyd und Hydrazincarboximidamid. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Die Reaktionsmischung wird erhitzt, um die Bildung der Hydrazonebindung zu fördern.

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dazu würde die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Reaktionszeit, gehören, um Ausbeute und Reinheit zu maximieren. Die industrielle Produktion kann auch kontinuierliche Flussreaktoren umfassen, um die Effizienz und Skalierbarkeit zu verbessern.

Eigenschaften

CAS-Nummer |

1958076-38-4 |

|---|---|

Molekularformel |

C8H9BrN4 |

Molekulargewicht |

241.09 g/mol |

IUPAC-Name |

2-[(E)-(4-bromophenyl)methylideneamino]guanidine |

InChI |

InChI=1S/C8H9BrN4/c9-7-3-1-6(2-4-7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ |

InChI-Schlüssel |

ONHBRYWYNVUGHT-LFYBBSHMSA-N |

Isomerische SMILES |

C1=CC(=CC=C1/C=N/N=C(N)N)Br |

Kanonische SMILES |

C1=CC(=CC=C1C=NN=C(N)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE typically involves the condensation of 4-bromobenzaldehyde with aminoguanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being heated under reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2E)-2-(4-Brombenzyliden)hydrazincarboximidamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Hydrazonegruppe in ein Amin umwandeln.

Substitution: Das Bromatom im Benzolring kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nukleophile wie Natriummethoxid (NaOCH3) oder Natriumethoxid (NaOEt) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate des Hydrazons.

Reduktion: Entsprechende Amine.

Substitution: Substituierte Benzyliden-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2E)-2-(4-Brombenzyliden)hydrazincarboximidamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Hydrazonegruppe kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit biologischen Makromolekülen eingehen, wodurch deren Funktion beeinflusst wird. Das Bromatom kann auch eine Rolle bei der Modulation der Aktivität der Verbindung spielen, indem es ihre elektronischen Eigenschaften beeinflusst.

Wirkmechanismus

The mechanism of action of N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2E)-2-(4-Chlorbenzyliden)hydrazincarboximidamid: Ähnliche Struktur mit einem Chloratom anstelle von Brom.

(2E)-2-(4-Fluorbenzyliden)hydrazincarboximidamid: Ähnliche Struktur mit einem Fluoratom anstelle von Brom.

(2E)-2-(4-Methylbenzyliden)hydrazincarboximidamid: Ähnliche Struktur mit einer Methylgruppe anstelle von Brom.

Einzigartigkeit

(2E)-2-(4-Brombenzyliden)hydrazincarboximidamid ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen kann. Die größere Atomgröße und die unterschiedlichen elektronischen Eigenschaften von Brom im Vergleich zu Chlor, Fluor oder Methylgruppen können zu unterschiedlichen chemischen und biologischen Eigenschaften führen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.